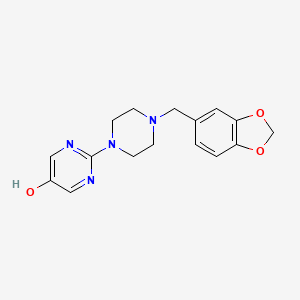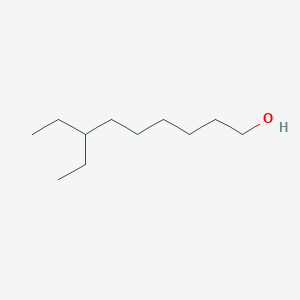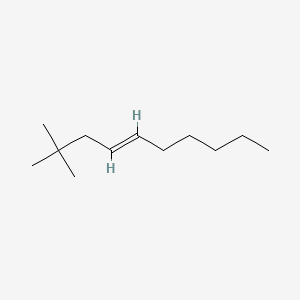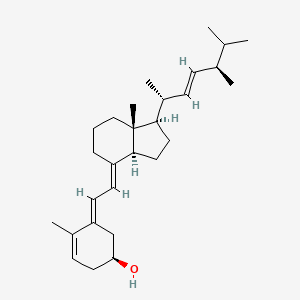
Isovitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovitamin D2, also known as ergocalciferol, is a type of vitamin D found in food and used as a dietary supplement. It is a fat-soluble vitamin that plays a crucial role in maintaining bone health by promoting calcium absorption in the gut. Ergocalciferol is synthesized by some plants in the presence of ultraviolet B light and is commonly found in fortified foods and supplements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ergocalciferol is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi such as yeast and mushrooms. The process involves exposing ergosterol to ultraviolet B light, which induces a photochemical reaction that converts ergosterol to ergocalciferol .
Industrial Production Methods: In industrial settings, ergocalciferol is produced by irradiating yeast or fungi with ultraviolet B light. The irradiated material is then extracted and purified to obtain ergocalciferol. This method is efficient and allows for the large-scale production of ergocalciferol for use in dietary supplements and fortified foods .
Análisis De Reacciones Químicas
Types of Reactions: Ergocalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization. Hydroxylation occurs in the liver and kidneys, where ergocalciferol is converted to its active forms, 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol .
Common Reagents and Conditions: The hydroxylation of ergocalciferol requires the presence of specific enzymes, such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of ergocalciferol .
Major Products Formed: The major products formed from the hydroxylation of ergocalciferol are 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol. These active forms of vitamin D play a crucial role in calcium homeostasis and bone health .
Aplicaciones Científicas De Investigación
Ergocalciferol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for the analysis of vitamin D content in food products. In biology, ergocalciferol is studied for its role in calcium metabolism and bone health. In medicine, it is used to treat and prevent vitamin D deficiency, rickets, and osteoporosis . Additionally, ergocalciferol is used in the food industry to fortify products such as milk, cereal, and orange juice .
Mecanismo De Acción
Ergocalciferol exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, the receptor undergoes a conformational change that allows it to regulate the expression of target genes involved in calcium and phosphate homeostasis. This regulation promotes the absorption of calcium in the intestines and the reabsorption of calcium in the kidneys, thereby maintaining adequate serum calcium levels .
Comparación Con Compuestos Similares
Ergocalciferol is often compared to cholecalciferol (vitamin D3), another form of vitamin D. Both compounds are similar in structure and function, but they differ in their sources and efficacy. Ergocalciferol is derived from plant sources and is commonly found in fortified foods, while cholecalciferol is synthesized in the skin upon exposure to sunlight and is found in animal-based foods . Studies have shown that cholecalciferol is more effective at raising and maintaining serum vitamin D levels compared to ergocalciferol .
List of Similar Compounds:- Cholecalciferol (Vitamin D3)
- Alfacalcidol
- Calcitriol
Ergocalciferol remains a valuable compound in both research and clinical settings due to its role in maintaining bone health and preventing vitamin D deficiency.
Propiedades
Número CAS |
51744-67-3 |
|---|---|
Fórmula molecular |
C28H44O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-13,19-20,22,25-27,29H,7-8,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 |
Clave InChI |
FCMWDJYLKCTYIU-VLOQVYPSSA-N |
SMILES isomérico |
CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O |
SMILES canónico |
CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


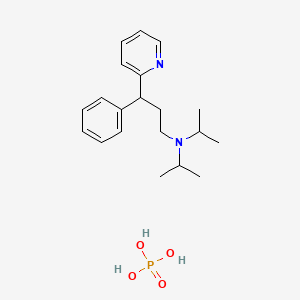

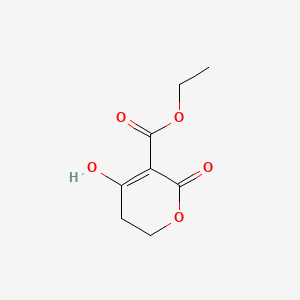


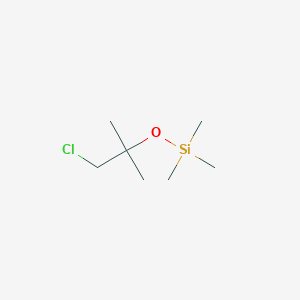

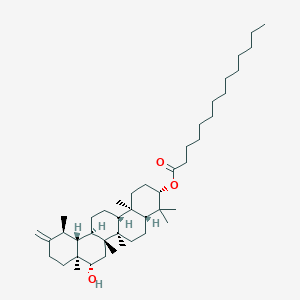
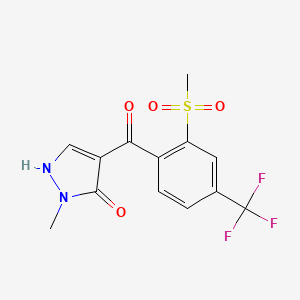
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
